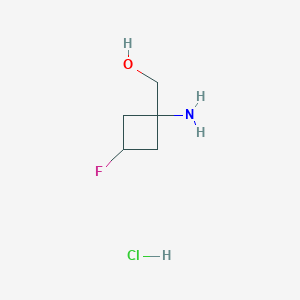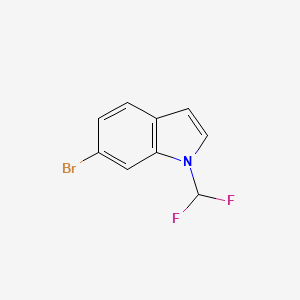
6-Bromo-1-(difluoromethyl)-1H-indole
Descripción general
Descripción
“6-Bromo-1-(difluoromethyl)-1H-indole” is a chemical compound with the molecular formula C10H6BrF2N . It is used in research and has a molecular weight of 258.06 .
Molecular Structure Analysis
The molecular structure of “6-Bromo-1-(difluoromethyl)-1H-indole” consists of a bromine atom and a difluoromethyl group attached to an indole ring . The exact structure would need to be confirmed through techniques such as NMR, HPLC, LC-MS, or UPLC .Physical And Chemical Properties Analysis
“6-Bromo-1-(difluoromethyl)-1H-indole” is likely a solid at room temperature . It has a molecular weight of 258.06 and its molecular formula is C10H6BrF2N . More specific physical and chemical properties such as melting point, boiling point, and solubility would need to be determined experimentally .Aplicaciones Científicas De Investigación
Photoaffinity Labeling
6-Bromo-1-(difluoromethyl)-1H-indole derivatives have been synthesized for photoaffinity labeling, a technique used in biological research to study protein-ligand interactions. These derivatives, developed from bromoindole precursors, serve as bioactive metabolites for functional analysis in biological systems (Murai et al., 2012).
Gastrointestinal Metabolite Mapping
Research has explored the behavior of indole derivatives, including 6-bromo variants, within the gastrointestinal environment. These compounds, originating from diet or microbiota, transform under stomach conditions, influencing their solubility and biological activity as they traverse the gut. This understanding is crucial in identifying therapeutic components and assessing their efficacy and safety (Rudd et al., 2019).
Synthesis of Tetrahydro-β-carboline Skeletons
The intramolecular reaction of indoles with activated imide groups has been employed to construct tetrahydro-β-carboline structures, integral to various alkaloids. This methodology showcases the versatility of indole compounds in synthesizing complex organic frameworks (Mangalaraj & Ramanathan, 2012).
Indole-Alkaloid Synthesis
Indoles, including bromoindoles, are foundational in synthesizing indole alkaloids, which are significant in medicinal chemistry. Techniques such as palladium-catalyzed reactions have been instrumental in creating and functionalizing indoles, leading to the synthesis of various biologically active compounds (Cacchi & Fabrizi, 2005).
Enzymatic Activation Studies
6-Bromo-1-(difluoromethyl)-1H-indole has been utilized to investigate the activation mechanisms of enzymes like tryptophan synthase. This research aids in understanding the enzyme-substrate interactions and the role of indole derivatives in biological processes (Woolridge & Rokita, 1991).
Marine Natural Products
Marine sponges have been found to produce bromoindole derivatives with potential bioactivities such as phospholipase A2 inhibition and antioxidant properties. These findings highlight the importance of indole derivatives in discovering new therapeutic agents from marine biodiversity (Longeon et al., 2011).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
6-bromo-1-(difluoromethyl)indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF2N/c10-7-2-1-6-3-4-13(9(11)12)8(6)5-7/h1-5,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDQRKIYAOICRKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2C(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-1-(difluoromethyl)-1H-indole | |
CAS RN |
1597350-91-8 | |
| Record name | 6-bromo-1-(difluoromethyl)-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



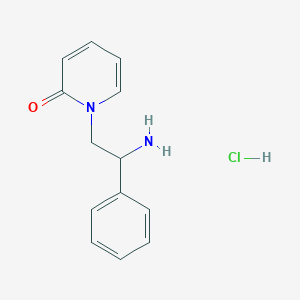
![1-[5-Bromo-3-(trifluoromethyl)-2-pyridyl]-4-methyl-piperazine hydrobromide](/img/structure/B1529033.png)
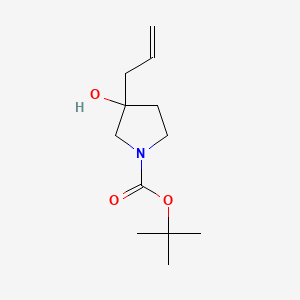

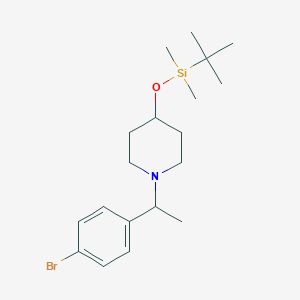
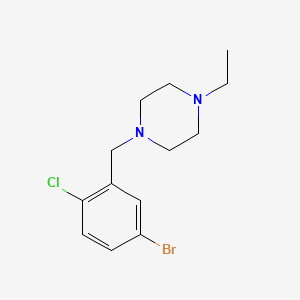

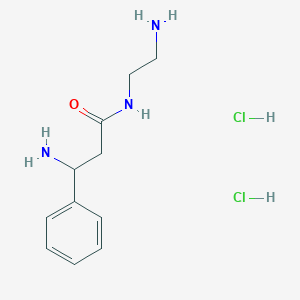


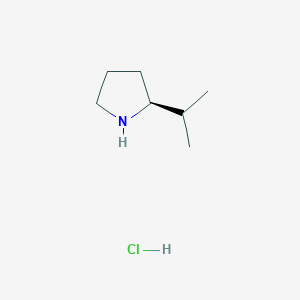
![4-Acetyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid](/img/structure/B1529049.png)
